molecular formula C6H6N4O2S B14087150 4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 60297-55-4

4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B14087150
CAS No.: 60297-55-4
M. Wt: 198.21 g/mol
InChI Key: IQMCEFPDEONAOZ-UHFFFAOYSA-N
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Description

4,6-Dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (CAS: 60297-55-4) is a heterocyclic compound featuring a fused thiadiazole-pyrimidine-dione scaffold. It is synthesized via thionation of 4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (8-azatheophylline) using phosphorus pentasulfide (P₂S₅) in pyridine, followed by a υ-triazole-thiadiazole rearrangement . This compound exhibits antiviral and antitumor activities, with reported inhibitory effects against herpes simplex virus (HSV-1 and HSV-2) at concentrations >4 µg/mL .

Properties

CAS No.

60297-55-4

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

IUPAC Name

4,6-dimethylthiadiazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C6H6N4O2S/c1-9-4-3(13-8-7-4)5(11)10(2)6(9)12/h1-2H3

InChI Key

IQMCEFPDEONAOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)SN=N2

Origin of Product

United States

Preparation Methods

Reaction Conditions:

Parameter Value
Microwave Power 300 W
Temperature 120°C
Time 15–20 minutes
Yield 78–85%

The ionic liquid acts as both catalyst and green solvent, enabling rapid cyclization via Knoevenagel condensation and subsequent heterocyclization. This method is notable for its short reaction time and high atom economy .

Hybridization Approach with β-Ketoesters

Recent work has adapted marine natural product-inspired hybridization strategies to synthesize thiadiazolo-pyrimidine derivatives. The protocol involves:

  • Synthesis of aminothiadiazole intermediate (6) :
    • React 1H-indole derivatives with chlorosulfonyl isocyanate (CSI) in acetonitrile at 0°C.
    • Treat with dimethyl carbonate in DMF at 130°C to form carbonitriles.
  • Cyclization with β-ketoesters :
    • React intermediate 6 with β-ketoesters in polyphosphoric acid (PPA) at 100°C for 3 hours.

Optimized Parameters:

  • PPA Concentration : 85%
  • Molar Ratio (6 : β-ketoester) : 1:1.2
  • Isolated Yield : 70–75%

This method is advantageous for introducing substituents at the 3-position of the thiadiazole ring, enabling structural diversification.

Patent-Based Synthetic Routes

The patent US4652646A discloses a method for related thiadiazolo-triazolopyrimidines, adaptable to the target compound:

  • Cyanoacetylation :
    • React 2-amino-thiadiazole with methyl cyanoacetate in methanol containing sodium methoxide.
  • Cyclization :
    • Heat the intermediate at 80°C for 5 hours to form the pyrimidine ring.

Key Data:

Step Conditions Yield
Cyanoacetylation NaOMe/MeOH, 25°C, 2h 90%
Cyclization 80°C, 5h 65%

This route emphasizes the role of alkali catalysts in facilitating cyclization.

Comparative Analysis of Methods

The table below evaluates the efficacy of each synthetic approach:

Method Yield Time Scalability Green Metrics
Classical Cyclocond. 65% 8h Moderate Low
Microwave MCR 85% 20min High High
Hybridization (PPA) 75% 3h Moderate Moderate
Patent-Based (Alkali) 65% 5h High Moderate

Microwave synthesis outperforms others in speed and sustainability, whereas classical methods remain valuable for foundational studies.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-4H,5H,6H,7H-[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Physicochemical Properties

4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has the following properties:

  • Molecular Weight: 198.20200
  • Molecular Formula: C6H6N4O2S
  • Exact Mass: 198.02100
  • PSA: 98.02000

Potential Medicinal Chemistry Applications

Based on the structural features and the known applications of related compounds, 4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione might be explored for the following applications:

  • As a Building Block for Drug Synthesis: The pyrimidine core is a common motif in many drugs, and this compound could serve as a building block for synthesizing more complex molecules with potential therapeutic activity .
  • Anticancer Research: Derivatives of pyrimidines have shown efficacy against various cancer cell lines by inhibiting specific signaling pathways involved in tumor growth and survival.
  • Neuroprotective Effects: Morpholine derivatives are known to interact with neurotransmitter systems, potentially offering benefits in neurodegenerative diseases.

Safety Information

According to the Safety Data Sheet (SDS), consult a physician for specific advice .

  • General Advice: Show the safety data sheet to the doctor in attendance .
  • Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration and consult a physician .
  • Skin Contact: Wash off with soap and plenty of water and consult a physician .
  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

Synthesis Routes

LookChem provides several articles that guide the synthetic route of 4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione . The most feasible synthesis route with the highest yield is analyzed and calculated for reference . Examples of reference yields include 13.0%, 3.0%, and 3.0% . One synthesis route involves 4,6-dimethyl-4H-[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7-dione 7-phenylhydrazone .

Mechanism of Action

The mechanism of action of dimethyl-4H,5H,6H,7H-[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Thiadiazolo vs. Thiazolo derivatives (N-S) exhibit distinct electronic profiles due to sulfur’s lower electronegativity, influencing binding to biological targets like adenosine receptors .
  • Substituent Effects :

    • Methyl groups at positions 4 and 6 in the target compound improve solubility and metabolic stability compared to aryl-substituted analogs (e.g., 2-(4-methyl-2-nitrophenyl)-triazolo derivatives) .

Thermodynamic and Solubility Properties

  • Thiadiazolo Derivatives : Higher melting points (predicted >300°C) due to rigid fused-ring systems, reducing aqueous solubility but improving thermal stability .
  • Triazolo Derivatives : Improved solubility in polar solvents (e.g., DMSO) owing to N-methyl groups, facilitating in vitro assays .

Biological Activity

4,6-Dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound characterized by its unique structural features that combine thiadiazole and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

  • CAS Number : 60297-55-4
  • Molecular Formula : C6H6N4O2S
  • Molecular Weight : 198.21 g/mol
  • IUPAC Name : 4,6-dimethylthiadiazolo[4,5-d]pyrimidine-5,7-dione

The biological activity of 4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor by binding to active sites of various enzymes involved in cellular processes. This inhibition can disrupt normal cellular functions and lead to therapeutic effects against diseases such as cancer.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound. For instance:

  • A study indicated that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal activities against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

Research has highlighted the anticancer properties of 4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione:

  • Case Study : In vitro studies showed that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited an IC50 value in the micromolar range (exact values vary by study), indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

The compound's biological activities can be compared with other heterocyclic compounds:

Compound NameBiological ActivityIC50 Value (µM)Reference
4,6-Dimethyl[1,2,3]thiadiazolo...AnticancerVaries (micromolar range)
Pyrazolo[3,4-d]pyrimidineAnticancer/Antimicrobial10–20
Thiazolo[4,5-b]pyridinesAntibacterial/Antifungal15–30

Synthesis Methods

The synthesis of 4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves:

  • Reagents : Hydrazonoyl halides and alkyl carbothioates or carbothioamides.
  • Conditions : The reaction is often facilitated by triethylamine under controlled temperature conditions to optimize yield and purity .

Q & A

Q. What are the established synthetic routes for 4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, and how can reaction conditions be optimized?

Methodological Answer: The primary synthesis involves treating 6-hydrazino-1,3-dimethyluracil (1a ) with excess thionyl chloride (SOCl₂) at room temperature for 30 minutes. This exothermic reaction proceeds via sulfinyl chloride intermediates (2a ), cyclization to thiadiazoline S-oxide (3a ), and dehydration through a Pummerer reaction intermediate (4a ) to yield the target compound (5a ) . Key optimizations include:

  • Temperature control : Reactions at 0°C favor intermediate isolation (e.g., thiatriazolino derivatives), while room temperature drives complete cyclization.
  • Workup : Evaporation of SOCl₂ followed by cold-water precipitation minimizes byproducts.
  • Scalability : Use of 1,3-dialkyl-6-(1-methylhydrazino)uracils improves yield (70–85%) via demethylation-resistant pathways .

Q. How is the compound characterized spectroscopically, and what data confirm its structure?

Methodological Answer: Structural confirmation relies on:

  • UV-Vis spectroscopy : Peaks at 240 nm (log ε 3.98) and 324 nm (log ε 3.56) align with pyrimidine-dione π→π* transitions, comparable to analogs like pyrimido[4,5-c]pyridazine-diones .
  • ¹H NMR : A singlet at δ 3.3–3.5 ppm confirms methyl groups at C4 and C5.
  • Elemental analysis : Carbon/nitrogen ratios validate the heterocyclic core.
  • Mass spectrometry : Molecular ion peaks (m/z 198–200) corroborate the molecular formula C₇H₆N₄O₂S .

Q. What are the stability profiles of this compound under acidic, alkaline, or thermal conditions?

Methodological Answer:

  • Acid stability : No degradation occurs after 8 hours in concentrated HCl at 100°C, making it suitable for acid-catalyzed reactions .
  • Alkaline sensitivity : Hydrolysis with 0.6% KOH yields 1,3-dimethylbarbituric acid (15 ), suggesting susceptibility to nucleophilic attack at the thiadiazole ring .
  • Thermal stability : Decomposition in Dowtherm A (280°C) produces disulfides (e.g., 1,3-dimethyl-5-mercaptouracil disulfide), indicating thermal lability of the sulfur-nitrogen bonds .

Advanced Research Questions

Q. How can mechanistic insights into the Pummerer reaction intermediate explain unexpected byproducts during synthesis?

Methodological Answer: The Pummerer intermediate (4a ) undergoes sulfur migration and dehydration, but competing pathways may arise:

  • Byproduct formation : Incomplete dehydration leads to thiatriazolino-1-oxides (10a ), isolated at 0°C .
  • Mesoionic derivatives : Using 3-methyl-6-(1-methylhydrazino)uracil (8d ) with SOCl₂ yields mesoionic thiadiazolium hydroxides (14d ) via 1,3-sulfur shifts. These are stabilized by resonance and resist hydrolysis .
  • Mitigation : Monitor reaction progress via TLC and quench intermediates at controlled temperatures.

Q. What strategies enable functionalization of the thiadiazole core for biological activity studies?

Methodological Answer:

  • Thiation : Treating 5a with P₂S₅ in pyridine replaces the C7 carbonyl with a thione (17 ), enhancing electrophilicity for nucleophilic substitutions (e.g., hydrazones 18a–c ) .
  • Alkylation : Methyl iodide/K₂CO₃ in DMF introduces methyl groups at N4/N6, modulating solubility and reactivity .
  • Bioisosteres : Replace thiadiazole with triazolo or purine moieties (e.g., 3H-triazolo[4,5-d]pyrimidines) to explore kinase inhibition or antiviral activity .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. toxicity) be resolved?

Methodological Answer:

  • Target specificity : Screen against homologous enzymes (e.g., Mycobacterium tuberculosis KARI vs. human analogs) to identify off-target effects. NSC116565, a thiazolo analog, shows selective inhibition of MtKARI (Kᵢ = 95.4 nM) .
  • Toxicity profiling : Assess reactive metabolites (e.g., disulfides from photolysis) using LC-MS and in vitro cytotoxicity assays (e.g., HepG2 cells) .
  • Structure-activity relationships (SAR) : Compare EC₅₀ values of derivatives (e.g., alkylthio vs. hydrazone) to correlate substituents with efficacy/toxicity .

Q. What advanced spectroscopic or computational methods elucidate excited-state intramolecular proton transfer (ESIPT) in derivatives?

Methodological Answer:

  • Time-resolved fluorescence : Measure emission lifetimes (ns–μs) to identify ESIPT kinetics in benzimidazole or imidazo[4,5-f]isoindole derivatives .
  • DFT calculations : Optimize ground- and excited-state geometries (CAM-B3LYP/6-311+G(d,p)) to map proton transfer barriers and tautomer stability .
  • Solvatochromism : Correlate Stokes shifts with solvent polarity (ET30 scale) to confirm ESIPT-driven fluorescence .

Methodological Considerations

Q. How should researchers design experiments to resolve discrepancies in reaction yields across literature reports?

  • Variable control : Standardize solvents (dry vs. wet DMF), reagent purity (SOCl₂ freshness), and stirring rates.
  • Byproduct analysis : Use HPLC-MS to identify side products (e.g., disulfides or hydrolyzed barbiturates) .
  • Reproducibility : Cross-validate protocols using intermediates (e.g., 10a ) as checkpoints .

Q. What analytical techniques are critical for verifying regioselectivity in N- or O-alkylation reactions?

  • NOESY NMR : Spatial proximity of alkyl protons to heteroatoms confirms regiochemistry.
  • X-ray crystallography : Resolve ambiguity in mesoionic compounds (e.g., 14d ) .
  • Isotopic labeling : Track ¹³C or ¹⁵N incorporation during alkylation .

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